molecular formula C14H10OS B1614591 2-Acetyldibenzothiophene CAS No. 22439-58-3

2-Acetyldibenzothiophene

Cat. No. B1614591
CAS RN: 22439-58-3
M. Wt: 226.3 g/mol
InChI Key: NTHRMQKFNGUJPH-UHFFFAOYSA-N
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Description

2-Acetyldibenzothiophene is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetyldibenzothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetyldibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyldibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

22439-58-3

Product Name

2-Acetyldibenzothiophene

Molecular Formula

C14H10OS

Molecular Weight

226.3 g/mol

IUPAC Name

1-dibenzothiophen-2-ylethanone

InChI

InChI=1S/C14H10OS/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3

InChI Key

NTHRMQKFNGUJPH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C32

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C32

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dibenzothiophene (18.4g.) and anhydrous aluminium chloride (13.3 g.) were mechanically stirred in carbon disulphide (100 ml.) while acetyl chloride (7.85 g.) in carbon disulphide (20 ml.) was added dropwise over 0.5 hr. The temperature of the mixture rose to 30° C. After a total of 4 hr. stirring the mixture was poured on to ice and extracted with chloroform. The extract was washed with sodium bicarbonate solution, dried with magnesium sulphate, and evaporated. The residue was distilled under vacuum and a fraction, b.pt. 160°-180° C. at 0.6 mm. Hg was extracted by boiling with ether, and the residue recrystallised twice from methanol to give colourless crystals of 2-acetyldibenzothiophene m.pt. 97°-100° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
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13.3 g
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reactant
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7.85 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 147.4 g of dibenzothiophene in 1.6 liters of carbon tetrachloride, cooled in an ice bath, was added a filtered solution of 122.7 g of anhydrous aluminum chloride in 425 ml of dichloromethane and 65.4 ml of acetyl chloride at 10° C., over 45 minutes. The mixture was stirred for 20 minutes, then a mixture of 2.5 liters of crushed ice and 500 ml of concentrated hydrochloric acid was added in one portion. This mixture was stirred vigorously until the yellow color disappeared. The aqueous layer was separated and washed in 100 ml of carbon tetrachloride. The wash was combined with the organic layer, washed with two 2 liter portions of water, dried and evaporated. The residue was crystallized from 250 ml of toluene and 750 ml of ether, giving 85.9 g of the desired product as colorless crystals, mp 107°-110° C.
Quantity
147.4 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
65.4 mL
Type
reactant
Reaction Step Two
Quantity
425 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

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